ETHYL 3-[(4-FLUOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE
Overview
Description
Ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with both fluorobenzoyl and methoxyphenyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[(4-FLUOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalysts: Sulfuric acid or hydrochloric acid
Temperature: Reflux conditions (around 60-80°C)
Solvent: Anhydrous ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can further optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether
Substitution: Bromine (Br₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Brominated aromatic compounds
Scientific Research Applications
Ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ETHYL 3-[(4-FLUOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE exerts its effects involves interactions with specific molecular targets. The fluorobenzoyl and methoxyphenyl groups can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavorings.
Ethyl benzoate: An ester with a benzoyl group, used in perfumes and flavorings.
Uniqueness
Ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate is unique due to the presence of both fluorobenzoyl and methoxyphenyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4/c1-3-25-18(22)12-17(13-6-10-16(24-2)11-7-13)21-19(23)14-4-8-15(20)9-5-14/h4-11,17H,3,12H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXUSDNWXOZGIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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